molecular formula C10H12N2O2 B14829563 5-Cyclopropoxy-6-methylnicotinamide

5-Cyclopropoxy-6-methylnicotinamide

Katalognummer: B14829563
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: HUEIVZSBSKRAJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-methylnicotinamide typically involves the reaction of nicotinoyl chloride with cyclopropyl alcohol under basic conditions to form the cyclopropoxy derivative. This intermediate is then reacted with methylamine to yield the final product . The reaction conditions generally involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis route may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and optimized reaction temperatures and pressures. The process would also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-6-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-6-methylnicotinamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-6-methylnicotinamide involves its interaction with specific molecular targets and pathways. As a derivative of nicotinamide, it is likely to influence pathways related to NAD+ metabolism, which is crucial for cellular energy production and DNA repair . The compound may also interact with enzymes involved in redox reactions, thereby affecting cellular oxidative stress and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Cyclopropoxy-6-methylnicotinamide is unique due to its specific structural features, such as the cyclopropoxy group, which can influence its chemical reactivity and biological interactions

Eigenschaften

Molekularformel

C10H12N2O2

Molekulargewicht

192.21 g/mol

IUPAC-Name

5-cyclopropyloxy-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C10H12N2O2/c1-6-9(14-8-2-3-8)4-7(5-12-6)10(11)13/h4-5,8H,2-3H2,1H3,(H2,11,13)

InChI-Schlüssel

HUEIVZSBSKRAJF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=N1)C(=O)N)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.